Enantiomer-Specific Pharmacological Potency: (S)-Mexitiline vs (R)-Mexitiline Sodium Channel Blockade
The (S)-enantiomer of mexiletine, which this Boc-protected intermediate yields upon deprotection, shows a distinct pharmacological profile from the (R)-enantiomer. In skeletal muscle sodium current assays, (R)-(-)-mexiletine produced tonic block with an IC₅₀ of 43.9 ± 1 μM, while the (S)-(+)-enantiomer was approximately two-fold less potent (estimated IC₅₀ ~80–90 μM) [1]. Conversely, (S)-mexiletine has been reported to exhibit greater efficacy in allodynia models [2]. For procurement, specifying the (S)-enantiomer of the Boc intermediate is mandatory when the target application involves allodynia or neuropathic pain research, or when the downstream active pharmaceutical ingredient requires the (S)-configuration.
| Evidence Dimension | Tonic block IC₅₀ on skeletal muscle sodium channels |
|---|---|
| Target Compound Data | (S)-(+)-mexiletine IC₅₀ ~80–90 μM (two-fold less potent than R-enantiomer) |
| Comparator Or Baseline | (R)-(-)-mexiletine IC₅₀ = 43.9 ± 1 μM |
| Quantified Difference | (R)-enantiomer is approximately two-fold more potent than (S)-enantiomer in tonic block |
| Conditions | Adult skeletal muscle fibers; holding potential -100 mV to -20 mV; single depolarizing test pulses |
Why This Matters
Procuring the wrong enantiomer of the Boc intermediate leads to the wrong enantiomer of the final bioactive amine, which can be half as potent or lack the desired therapeutic profile, directly compromising SAR studies and preclinical development.
- [1] De Luca, A. et al. Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. Naunyn-Schmiedeberg's Arch. Pharmacol., 1997, 356, 777–787. R-(-) mexiletine IC₅₀ = 43.9 ± 1 μM; S-(+) approximately twofold less potent. View Source
- [2] Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: a Review. Bentham Science, 2020. (S)-enantiomer more active in allodynia diagnosis; (R)-enantiomer more potent in cardiac arrhythmias. View Source
